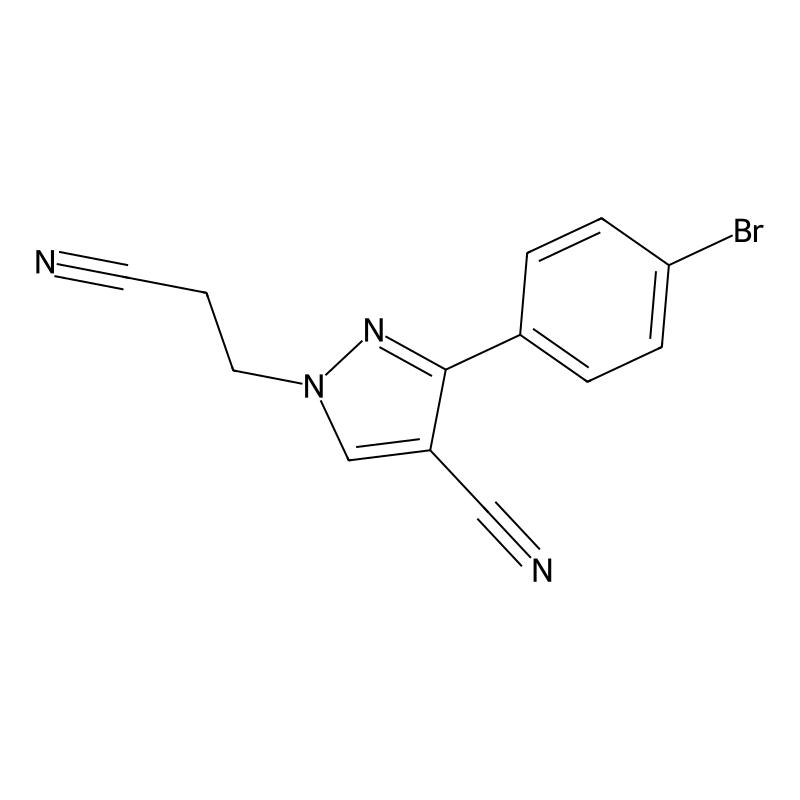

3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its pyrazole ring structure, which is functionalized with a bromophenyl group and cyanoethyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. The molecular formula for this compound is C13H10BrN5, and it has a molecular weight of approximately 316.16 g/mol.

- Nucleophilic Substitution: The bromine atom in the 4-bromophenyl group can be substituted with nucleophiles under appropriate conditions.

- Cyclization Reactions: The cyanoethyl group can undergo cyclization reactions to form more complex structures.

- Reduction and Oxidation: The carbonitrile and cyano groups can be subjected to reduction or oxidation reactions, altering the compound's properties and reactivity.

Research indicates that compounds similar to 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exhibit significant biological activities. These may include:

- Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties: Compounds with similar structures are often investigated for their ability to modulate inflammatory pathways.

- Antimicrobial Effects: Certain pyrazole derivatives have demonstrated activity against various bacterial strains.

The synthesis of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step procedures:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.

- Bromination: The introduction of the bromine atom into the phenyl ring can be accomplished using brominating agents.

- Addition of Cyanoethyl Group: This step may involve nucleophilic substitution reactions where a cyanoethyl group is introduced onto the pyrazole structure.

- Final Carbonitrile Formation: The carbonitrile group may be introduced through reactions involving cyanide sources under controlled conditions.

3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving inflammatory or proliferative disorders.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

- Material Science: Exploration in organic electronics or as a precursor for novel materials due to its unique structural properties.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Interaction studies may include:

- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.

- Binding Affinity Studies: Investigating how well the compound binds to target proteins or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular processes.

Several compounds share structural similarities with 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, including:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 3-(3-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole | C13H10BrN5 | High | Different bromine position |

| 4-Bromo-1-(p-tolyl)-1H-pyrazole | C11H10BrN2 | Moderate | Lacks cyanoethyl group |

| 5-(4-Bromophenyl)-pyrazole-3-carbonitrile | C12H8BrN3 | High | Different carbonitrile position |

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of bromination, cyanoethyl substitution, and the presence of both pyrazole and carbonitrile functionalities. This unique structure may confer distinct biological activities not present in other similar compounds, making it a valuable candidate for further research and development.